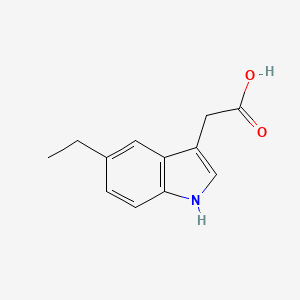

2-(5-ethyl-1H-indol-3-yl)acetic acid

Vue d'ensemble

Description

2-(5-ethyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Indole derivatives, which include 5-ethylindole-3-acetic acid, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can result in a range of effects, depending on the specific derivative and target involved.

Biochemical Pathways

Indole derivatives, including 5-ethylindole-3-acetic acid, are known to influence various biological pathways . These pathways can lead to a range of downstream effects, contributing to the compound’s broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-(5-ethyl-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis and degradation of auxins, a class of plant hormones . These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . In plant cells, this compound, like other auxins, promotes cell elongation and division, contributing to plant growth and development . These effects are mediated through the regulation of gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes involved in auxin metabolism, thereby regulating the levels of active auxins in cells . Additionally, it can modulate gene expression by binding to transcription factors or influencing epigenetic modifications . These molecular interactions ultimately result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, in vitro experiments have demonstrated that this compound can induce apoptosis in cancer cells over a prolonged period . Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its synthesis, degradation, and conversion to other metabolites . For instance, it can be synthesized from tryptophan through the indole-3-pyruvic acid pathway . Additionally, it can be metabolized to other bioactive compounds that participate in various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in plant cells, auxins, including this compound, are often localized in the cytoplasm and nucleus, where they regulate gene expression and cellular processes . The precise localization of this compound can determine its interactions with other biomolecules and its overall biological effects.

Activité Biologique

2-(5-Ethyl-1H-indol-3-yl)acetic acid, a compound derived from the indole family, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Indole Derivatives

Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the indole nucleus allows these compounds to interact with various biological targets, making them valuable in medicinal chemistry .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study highlighted its inhibitory effects on human cervical adenocarcinoma (HeLa) cells using the MTT assay. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reported that it exhibited activity against several bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were found to be as low as 3.12 μg/mL for these pathogens, indicating potent antibacterial effects .

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 3.12 | |

| Klebsiella pneumoniae | 3.12 | |

| Staphylococcus aureus | 6.25 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine levels. It was found to significantly reduce TNF-α secretion in lipopolysaccharide (LPS)-stimulated THP-1 cells, suggesting that it may be beneficial in treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an inhibitor or modulator of key enzymes and receptors involved in cancer progression and inflammation:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases implicated in cancer cell proliferation.

- Receptor Modulation : It may interact with receptors involved in inflammatory pathways, thus modulating the immune response.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of various indole derivatives, including this compound. Researchers treated colon cancer cells with this compound and observed a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, researchers synthesized several indole derivatives and tested their efficacy against common bacterial pathogens. The results indicated that this compound had one of the lowest MIC values among the tested compounds, demonstrating its potential as a novel antimicrobial agent .

Applications De Recherche Scientifique

Antitumor Activity

Research has indicated that derivatives of indole compounds, including 2-(5-ethyl-1H-indol-3-yl)acetic acid, exhibit significant antitumor activity. A notable patent describes the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives that show marked efficacy against solid tumors such as colon and lung cancers . The need for novel therapeutic agents is critical due to the limited effectiveness of current treatments like 5-fluorouracil for these cancers.

Case Study: Indole Derivatives Against Colon Cancer

A study highlighted the effectiveness of indole derivatives in overcoming drug resistance in colon cancer treatments. The compounds were tested in vitro and demonstrated a capacity to induce apoptosis in cancer cells, suggesting a potential pathway for developing new cancer therapies .

Antibacterial Properties

The antibacterial potential of indole derivatives has been extensively studied. A recent study examined a series of tris(1H-indol-3-yl)methylium salts, which were synthesized and tested against various bacterial strains, including drug-resistant ones. The results showed that compounds with specific carbon chain lengths exhibited high antibacterial activity, particularly against Gram-positive bacteria like MRSA .

Data Table: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Tris(Indol) 8d | Staphylococcus epidermidis | 0.5 | High |

| Tris(Indol) 8e | MRSA | 1.0 | Moderate |

| Tris(Indol) 8a | Escherichia coli | 8 | Low |

Anti-inflammatory Effects

Indole derivatives are also being investigated for their anti-inflammatory properties. Research indicates that compounds similar to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study: Indole Acetic Acid in Inflammation

A study explored the effects of indole acetic acid derivatives on inflammatory markers in animal models. The results suggested a reduction in pro-inflammatory cytokines, indicating that these compounds could serve as effective anti-inflammatory agents .

Synthesis and Pharmacokinetics

The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct biological activities. Techniques such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and reduce reaction times .

Pharmacokinetic Considerations

Pharmacokinetic studies using tools like SwissADME have shown favorable drug-likeness profiles for several indole derivatives, indicating their potential for further development into clinically relevant drugs .

Analyse Des Réactions Chimiques

Carboxylic Acid Derivatives Formation

The acetic acid group undergoes standard carboxylic acid reactions:

Mechanistic Insights :

-

Amidation employs carbodiimide-mediated activation (EDC·HCl) with HOBt to suppress racemization .

-

Esterification proceeds via nucleophilic substitution under basic conditions .

Electrophilic Substitution on Indole Ring

The 5-ethyl-substituted indole ring participates in electrophilic reactions:

Key Findings :

-

Microwave-assisted iodination at C5 achieves 92% regioselectivity due to ethyl’s electron-donating effect.

-

Bromination under flow chemistry conditions (0.02 s residence time) prevents oligomerization .

Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 5-Ethylindole-3-glyoxylic acid | Precursor for neurotransmitter analogs |

| Reduction | LiAlH₄, THF | 2-(5-Ethyl-1H-indol-3-yl)ethanol | Bioactive alcohol derivatives |

Mechanistic Pathways :

-

Oxidation cleaves the acetic acid side chain to a ketone.

-

Reduction preserves the indole ring while converting the acid to an alcohol.

Stability and Side Reactions

Case Study :

Comparative Reactivity

Propriétés

IUPAC Name |

2-(5-ethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXOHBRBIAQHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568046 | |

| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52531-12-1 | |

| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.